molecular formula C21H23N3O3 B5088060 5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B5088060
M. Wt: 365.4 g/mol
InChI Key: XYSGLQJLRURGFY-UHFFFAOYSA-N
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Description

5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives.

Preparation Methods

The synthesis of 5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring. Common reagents used in these reactions include palladium catalysts for coupling reactions and various acids and bases for substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives such as 5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one and 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-24(13-17-8-10-22-11-9-17)21(25)19-12-18(27-23-19)14-26-20-15(2)6-5-7-16(20)3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSGLQJLRURGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=NOC(=C2)COC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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